N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be a derivative of pyrazolopyrimidine . Pyrazolopyrimidines are a class of compounds that have been studied for their potential as anticancer agents . They are known to inhibit cyclin-dependent kinase 2 (CDK2), which is a target for developing new cancer treatments .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds have been synthesized using various methods . For instance, the phenylsulfonamide moiety of a lead compound was replaced with pyrazole derivatives to afford a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its activity . It exhibits potent CDK2 inhibitory activity, with a Ki value of 0.005 µM . This interaction results in the reduction of the phosphorylation of retinoblastoma at Thr821 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 . Therefore, the inhibition of CDK2 by the compound can lead to cell cycle arrest at the S and G2/M phases .
Pharmacokinetics
The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines , suggesting it may have favorable bioavailability.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This is likely due to the cell cycle arrest caused by the inhibition of CDK2, which can lead to programmed cell death or apoptosis .
Properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S2/c24-27(25,17-3-1-10-26-17)22-14-6-4-13(5-7-14)21-15-11-16(19-12-18-15)23-9-2-8-20-23/h1-12,22H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZGRYLYWAYDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.